CAY10614

Übersicht

Beschreibung

CAY10614 ist ein potenter Antagonist des Toll-like-Rezeptors 4 (TLR4). Es hemmt die Aktivierung von TLR4, die durch Lipid A induziert wird, mit einem IC50-Wert von 1,675 Mikromolar. Diese Verbindung hat sich in Modellen für tödlichen Endotoxinschock bei Mäusen als vielversprechend für die Verbesserung der Überlebensrate erwiesen .

Vorbereitungsmethoden

Der Syntheseweg für CAY10614 beinhaltet die Reaktion von N-Cyclopentyl-N,N-dimethyl-3,4-bis(tetradecyloxy)-benzolmethanaminiumiodid mit geeigneten Reagenzien unter kontrollierten Bedingungen. Die Verbindung wird typischerweise in fester Form hergestellt und erscheint weiß bis cremefarben . Industrielle Produktionsverfahren beinhalten die Verwendung von hochreinen Reagenzien und strengen Reaktionsbedingungen, um die Konsistenz und Qualität des gewünschten Produkts zu gewährleisten .

Chemische Reaktionsanalyse

This compound unterliegt verschiedenen Arten chemischer Reaktionen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung oxidierter Derivate führt.

Reduktion: Reduktionsreaktionen können durchgeführt werden, um die Struktur der Verbindung zu modifizieren, was möglicherweise ihre biologische Aktivität verändert.

Substitution: Substitutionsreaktionen können auftreten, bei denen bestimmte funktionelle Gruppen in der Verbindung durch andere Gruppen ersetzt werden, was zur Bildung neuer Derivate führt

Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen starke Oxidationsmittel, Reduktionsmittel und spezifische Katalysatoren, um die gewünschten Transformationen zu ermöglichen. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden .

Analyse Chemischer Reaktionen

CAY10614 undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be performed to modify the compound’s structure, potentially altering its biological activity.

Substitution: Substitution reactions can occur, where specific functional groups in the compound are replaced with other groups, leading to the formation of new derivatives

Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and specific catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions used .

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

-

Neurodegenerative Disease Research

- CAY10614 has been extensively studied for its neuroprotective effects against lipopolysaccharide (LPS)-induced neuroinflammation and apoptosis in rat hippocampal neurons. Research indicates that this compound can prevent the increase in cytosolic calcium levels and subsequent neuronal apoptosis triggered by LPS, particularly in aged neuronal cultures .

- Table 1 summarizes key findings from studies investigating the effects of this compound on neuronal health:

-

Inflammation and Immune Response

- The compound has shown promise in modulating inflammatory responses in various experimental models. It inhibits TLR4 activation, which is implicated in chronic inflammatory conditions. Studies indicate that this compound can reduce the production of pro-inflammatory cytokines, thereby potentially mitigating conditions such as sepsis and autoimmune diseases .

- Table 2 provides a comparison of the effects of this compound on cytokine production:

-

Potential Therapeutic Applications

- Given its ability to inhibit TLR4-mediated pathways, this compound is being explored as a potential therapeutic agent for conditions characterized by excessive inflammation or neurodegeneration. Its application in preclinical models suggests a role in enhancing neuronal survival and function during inflammatory insults .

- Case Study: In a study examining the effects of TLR4 activation on cognitive decline, rats treated with this compound demonstrated improved memory performance compared to controls subjected to LPS without treatment. This highlights its potential as a therapeutic candidate for cognitive disorders associated with inflammation .

Wirkmechanismus

CAY10614 exerts its effects by antagonizing TLR4, a transmembrane receptor involved in the innate immune response. By inhibiting the activation of TLR4 induced by lipid A, this compound prevents the downstream signaling pathways that lead to the production of pro-inflammatory cytokines. This mechanism of action makes it a valuable tool for studying the role of TLR4 in immune responses and developing potential therapeutic agents .

Vergleich Mit ähnlichen Verbindungen

CAY10614 ist einzigartig in seiner starken antagonistischen Aktivität gegen TLR4. Zu ähnlichen Verbindungen gehören:

TAK-242: Ein weiterer TLR4-Antagonist mit einer anderen chemischen Struktur und einem anderen Wirkmechanismus.

Eritoran: Ein synthetisches Lipid-A-Analogon, das die TLR4-Aktivierung hemmt.

Resatorvid: Ein niedermolekularer Inhibitor der TLR4-Signalübertragung

Im Vergleich zu diesen Verbindungen hat this compound eine höhere Potenz und Wirksamkeit bei der Hemmung der TLR4-Aktivierung gezeigt, was es zu einem wertvollen Werkzeug für die Forschung und potenzielle therapeutische Anwendungen macht .

Biologische Aktivität

CAY10614 is a potent antagonist of Toll-Like Receptor 4 (TLR4), a receptor that plays a critical role in the immune response and has been implicated in various neurodegenerative diseases, including Alzheimer's disease. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on neuronal apoptosis, and implications in neuroinflammation.

This compound inhibits TLR4 activation induced by lipid A, a component of bacterial lipopolysaccharides (LPS), with an IC50 value of approximately 1.675 μM . By blocking TLR4, this compound prevents downstream signaling pathways that lead to inflammation and neuronal damage. This is particularly significant in the context of neurodegenerative diseases where TLR4 activation exacerbates neuronal injury.

Effects on Neuronal Apoptosis

Research indicates that this compound effectively reduces apoptosis in rat hippocampal neurons exposed to LPS. In studies involving long-term cultured neurons, LPS treatment significantly increased cytosolic calcium levels and apoptosis rates, which were markedly inhibited by this compound .

Table 1: Effects of this compound on Neuronal Apoptosis

| Treatment | Neuronal Apoptosis (%) | Cytosolic Ca²⁺ Increase (Ratio) |

|---|---|---|

| Control | 5 | 0.1 |

| LPS | 40 | 0.8 |

| LPS + this compound | 10 | 0.2 |

The data shows that while LPS alone induces significant apoptosis and calcium influx, the presence of this compound mitigates these effects, indicating its protective role against TLR4-mediated neuronal damage.

Case Studies and Research Findings

- Neuroinflammation and Aging : A study highlighted that aged hippocampal neurons exhibit increased TLR4 expression, making them more susceptible to LPS-induced damage. Treatment with this compound not only reduced apoptosis but also normalized calcium signaling disrupted by LPS exposure .

- Alzheimer's Disease Models : In models simulating Alzheimer's disease, the application of Aβ oligomers alongside LPS further elevated TLR4 expression and neuronal apoptosis. The use of this compound demonstrated a significant reduction in both TLR4 expression and apoptotic markers, suggesting its potential as a therapeutic agent in mitigating Alzheimer’s-related neuroinflammation .

- Calcium Signaling Dynamics : Research utilizing fluorescence imaging techniques showed that this compound effectively blocked the calcium oscillations induced by LPS in glial cells, indicating a broader impact on cellular signaling pathways involved in neuroinflammation .

Eigenschaften

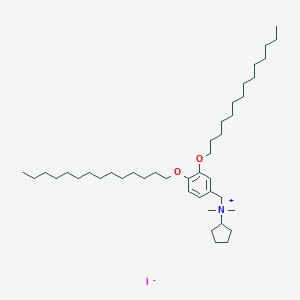

IUPAC Name |

cyclopentyl-[[3,4-di(tetradecoxy)phenyl]methyl]-dimethylazanium;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H78NO2.HI/c1-5-7-9-11-13-15-17-19-21-23-25-29-35-44-41-34-33-39(38-43(3,4)40-31-27-28-32-40)37-42(41)45-36-30-26-24-22-20-18-16-14-12-10-8-6-2;/h33-34,37,40H,5-32,35-36,38H2,1-4H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXOPVNPWTUWUEA-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCOC1=C(C=C(C=C1)C[N+](C)(C)C2CCCC2)OCCCCCCCCCCCCCC.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H78INO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60649373 | |

| Record name | N-{[3,4-Bis(tetradecyloxy)phenyl]methyl}-N,N-dimethylcyclopentanaminium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60649373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

756.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1202208-36-3 | |

| Record name | N-{[3,4-Bis(tetradecyloxy)phenyl]methyl}-N,N-dimethylcyclopentanaminium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60649373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.